Welcome to the BenchChem Online Store!
molecular formula C10H14O<br>C2H5(CH3)CHC6H4OH<br>C10H14O B1202637 2-sec-Butylphenol CAS No. 89-72-5

2-sec-Butylphenol

Cat. No. B1202637
M. Wt: 150.22 g/mol
InChI Key: NGFPWHGISWUQOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03933927

Procedure details

In the reaction vessel of Example 1 place 190 parts of phenol and 2.4 parts of granular aluminum. Flush with nitrogen and heat to 180°C. to form aluminum phenoxide. Cool and vent. Add 206 parts of 2,6-di-sec-butylphenol and again seal the vessel. Heat to 275°C. and stir at this temperature for 2 hours. Then pressurized with butene-1 to 1000 psig and stir the reaction mixture under these conditions for an additional 4 hours. Cool and discharge the reaction mixture into a dilute aqueous hydrochloric acid solution to hydrolyze the catalyst. Wash with water until neutral and then distill the reaction mixture to recover o-sec-butylphenol. Residual 2,6-di-sec-butylphenol remaining is recycled to a subsequent reaction carried out in the same manner as the foregoing. The net result is that the 2,6-di-sec-butylphenol formed in each reaction is consumed in a subsequent reaction as the donor phenol forming o-sec-butylphenol, thus, avoiding accumulation of 2,6-di-sec-butylphenol and giving higher yields of o-sec-butylphenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7](C(CC)C)[C:6]=1[OH:15])([CH2:3][CH3:4])[CH3:2].CCC=C.Cl>>[CH:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[OH:15])([CH2:3][CH3:4])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)C1=C(C(=CC=C1)C(C)CC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)C1=C(C(=CC=C1)C(C)CC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
275 °C
Stirring
Type
CUSTOM
Details
stir at this temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
again seal the vessel
STIRRING
Type
STIRRING
Details
stir the reaction mixture under these conditions for an additional 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool
WASH
Type
WASH
Details
Wash with water until neutral and
DISTILLATION
Type
DISTILLATION
Details
then distill the reaction mixture
CUSTOM
Type
CUSTOM
Details
to recover o-sec-butylphenol
CUSTOM
Type
CUSTOM
Details
Residual 2,6-di-sec-butylphenol remaining is recycled to a subsequent reaction
CUSTOM
Type
CUSTOM
Details
The net result
CUSTOM
Type
CUSTOM
Details
formed in each reaction
CUSTOM
Type
CUSTOM
Details
is consumed in a subsequent reaction as the donor phenol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(CC)C1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.